molecular formula C8H6Cl2O B3274475 (E)-((1,2-Dichlorovinyl)oxy)benzene CAS No. 60785-20-8

(E)-((1,2-Dichlorovinyl)oxy)benzene

Cat. No.: B3274475
CAS No.: 60785-20-8
M. Wt: 189.04 g/mol
InChI Key: PHFFHYPGFBZCLE-VURMDHGXSA-N
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Description

Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . According to molecular orbital theory for benzene structure, benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .


Synthesis Analysis

Benzene can be synthesized through various methods. For instance, benzene can be synthesized from acylation and bromination reactions . The order of reactions can change the products produced .


Molecular Structure Analysis

The six carbon atoms in benzene form a perfectly regular hexagon. All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds. There are delocalized electrons above and below the plane of the ring .


Chemical Reactions Analysis

Benzene undergoes various chemical reactions. For instance, it can undergo electrophilic substitution reactions . It can also react with halogens in the presence of Lewis acids like FeCl3, FeBr3 to form aryl halides .


Physical and Chemical Properties Analysis

Benzene is a colorless and flammable liquid at room temperature with a pleasant sweet smell . It has a relatively high melting point for a hydrocarbon due to its aromatic nature .

Mechanism of Action

One potential mechanism of benzene-induced carcinogenesis is based on the link between chronic inflammation and cytokine production. Proinflammatory cytokines are typically considered beneficial since they stimulate the immune system to respond to foreign invaders .

Safety and Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia . Workers may be harmed from exposure to benzene .

Properties

IUPAC Name

[(E)-1,2-dichloroethenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFFHYPGFBZCLE-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O/C(=C\Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-((1,2-Dichlorovinyl)oxy)benzene
Reactant of Route 2
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(E)-((1,2-Dichlorovinyl)oxy)benzene

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